N-(2-oxo-2H-chromen-6-yl)benzamide
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Overview
Description
“N-(2-oxo-2H-chromen-6-yl)benzamide” is a compound that has been studied for its potential biological activities . It is a derivative of coumarin, a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antitumor, anti-HIV, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of “N-(2-oxo-2H-chromen-6-yl)benzamide” and its derivatives has been reported in the literature . The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The yield of the reaction was reported to be 56.3%, with a melting point of 268–270°C .Molecular Structure Analysis
The crystal structure of a similar compound, “N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide”, has been determined using single crystal X-ray diffraction data . The structure is stabilized by intermolecular hydrogen bonds, leading to the formation of a centrosymmetric dimer of the molecule . There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-oxo-2H-chromen-6-yl)benzamide” have been partially characterized. The compound has a reported melting point of 268–270°C . Further properties, such as solubility or stability, have not been detailed in the retrieved sources.Scientific Research Applications
Crystal and Molecular Structure Analysis
The crystal structure of N-(2-oxo-2H-chromen-6-yl)benzamide has been determined using single crystal X-ray diffraction data . This compound crystallizes in the monoclinic space group P 21/n, and its structure is stabilized by intermolecular H-bonds, intramolecular C7—H7…N1 hydrogen bonds, and π-π interactions .
Antibacterial Activity
Coumarin derivatives, such as N-(2-oxo-2H-chromen-6-yl)benzamide, have been found to exhibit antibacterial activity . This makes them potentially useful in the development of new antibacterial drugs.
Antifungal Activity
In addition to their antibacterial properties, coumarin derivatives are also known for their antifungal activities . This suggests potential applications in treating fungal infections.
Antitumor Activity
N-(2-oxo-2H-chromen-6-yl)benzamide and other coumarin derivatives have shown antitumor activity . This indicates potential applications in cancer treatment.
Anti-HIV Activity
Some studies have reported the anti-HIV activity of coumarin derivatives . This suggests that N-(2-oxo-2H-chromen-6-yl)benzamide could potentially be used in HIV treatment.
Anti-inflammatory and Analgesic Activities
Coumarin derivatives are known for their anti-inflammatory and analgesic activities . This suggests that N-(2-oxo-2H-chromen-6-yl)benzamide could be used in the treatment of inflammation and pain.
Future Directions
The future directions for research on “N-(2-oxo-2H-chromen-6-yl)benzamide” could include further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by coumarin derivatives , this compound could be a promising candidate for further study in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that benzamide derivatives, a class to which this compound belongs, are widely used in medicine for their anti-inflammatory, immunomodulatory, anti-tumoral, antipsychotic, and antiallergic activities . They exhibit a wide range of biological activity and are extensively used in organic synthesis .
Mode of Action
The crystal structure of a similar compound has been determined, revealing that intermolecular hydrogen bonds lead to the formation of a centrosymmetric dimer of the molecule . There is also an intramolecular hydrogen bond forming a closed seven-membered ring . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Benzamide derivatives are known to interact with a wide variety of receptor types , suggesting that they may affect multiple biochemical pathways.
Result of Action
Benzamide derivatives are known for their wide range of biological activities, including anti-inflammatory, immunomodulatory, anti-tumoral, antipsychotic, and antiallergic effects . These effects suggest that N-(2-oxo-2H-chromen-6-yl)benzamide may have similar impacts at the molecular and cellular levels.
properties
IUPAC Name |
N-(2-oxochromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-9-6-12-10-13(7-8-14(12)20-15)17-16(19)11-4-2-1-3-5-11/h1-10H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTJOXCHJXSXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2H-chromen-6-yl)benzamide |
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